4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline

M₃ muscarinic receptor antagonism thiazole-aniline scaffold topology patent-derived SAR

Building a focused M3 antagonist library is often bottlenecked by the multi-step synthesis of the 2,4,5-trisubstituted thiazole core. 4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline (CAS 25021-78-7) eliminates this hurdle by providing the exact substitution pattern required for GSK's patent-protected M3 mAChR lead series [1]. - Saves ≥2 synthetic steps vs. de novo thiazole construction, accelerating SAR campaigns. - The 4-aminophenyl handle enables direct diversification; 5-methyl & 2-phenyl groups pre-install critical conformational restriction and π-stacking motifs. - Supplied as a ≥95% purity free-flowing solid; crystalline HCl salt (CAS 58424-77-4) also available for gravimetric dispensing in parallel synthesis workflows.

Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
Cat. No. B12341229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline
Molecular FormulaC16H14N2S
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)N
InChIInChI=1S/C16H14N2S/c1-11-15(12-7-9-14(17)10-8-12)18-16(19-11)13-5-3-2-4-6-13/h2-10H,17H2,1H3
InChIKeyPDMCPSUSTWCBSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline: A Differentiated Scaffold


4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline (CAS 25021-78-7) is a 2,4,5-trisubstituted thiazole-aniline hybrid building block (C₁₆H₁₄N₂S, MW 266.36) . Its scaffold combines an aniline moiety at the thiazole 4-position, a 5-methyl group, and a 2-phenyl substituent—a substitution topology distinct from the more common 2-anilino-4-aryl-thiazole regioisomers [1]. This specific arrangement is central to patent-protected M₃ muscarinic acetylcholine receptor (mAChR) antagonist programmes at GSK, where the 4-aminophenyl group serves as the primary vector for further diversification into high-affinity bifunctional ligands [1]. The compound is commercially available at ≥95% purity and is primarily sourced as a versatile research intermediate for medicinal chemistry and chemical biology applications .

Irreplaceability of 4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline


The thiazole-aniline chemical space contains multiple regioisomeric scaffolds (e.g., 2-anilino-4-aryl-thiazole vs. 4-aminophenyl-thiazole) with divergent patent landscapes and biological target profiles [1][2]. Simply substituting 4-(5-methyl-2-phenyl-1,3-thiazol-4-yl)aniline with a regioisomer such as 3-(5-methyl-4-phenyl-thiazol-2-yl)-phenylamine (CAS 886495-85-8) alters the vector angle and H-bonding geometry of the aniline nitrogen, fundamentally changing SAR outcomes . Even within the 4-aminophenyl-thiazole subclass, removal of the 5-methyl group or replacement of the 2-phenyl ring impacts conformational restriction, electrophilic reactivity at the thiazole nitrogen, and downstream coupling efficiency—each of which is quantified below [3]. Generic substitution therefore carries a high risk of synthesis failure, divergent biological activity, or infringement of competitor IP space.

Differentiation Evidence for 4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline


M₃ mAChR Antagonist Topology: 4-Aminophenyl vs. 2-Anilino

The 4-aminophenyl-thiazole topology of the target compound is the foundational intermediate for the GSK M₃ mAChR antagonist series (US 7,232,841), where the para-aniline nitrogen is further derivatised to yield sub-nanomolar M₃ ligands [1]. In contrast, the isomeric 2-anilino-4-aryl-thiazole scaffold is directed toward α7 nicotinic receptor positive modulation (WO 2007031440) and is excluded from the M₃ composition-of-matter claims [2]. No comparable M₃ activity has been reported for 2-anilino-4-aryl-thiazoles, and the 4-aminophenyl topology is specifically required for the M₃ pharmacophore defined in the GSK patent series [1].

M₃ muscarinic receptor antagonism thiazole-aniline scaffold topology patent-derived SAR

DFT Reactivity Ranking at Thiazole Nitrogen

A DFT study at B3LYP/6-311++G(d,p) level on substituted thiazoles established a reactivity sequence for electrophilic attack at the pyridine-type nitrogen: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles, as measured by calculated condensed Fukui fₖ⁻ values [1]. The target compound bears both a 2-phenyl (reactivity-enhancing) and a 5-methyl (moderately enhancing) substituent. The 4-position is occupied by the aniline ring—a region of lowest predicted N-site reactivity. This suggests the target compound's nitrogen lone pair is more available for electrophilic interactions than in 4-substituted analogs, yet more controlled than in 2-substituted-only analogs, providing a tunable reactivity window for Hantzsch-type or metal-catalysed coupling reactions.

Fukui function electrophilic reactivity DFT calculation

5-Methyl Conformational Restriction vs. 5-H Analog

The 5-methyl substituent in the target compound replaces a hydrogen atom present in the des-methyl analog 4-(2-phenyl-1,3-thiazol-4-yl)aniline (CAS 25021-48-1). This substitution increases the rotatable bond count by 0 but introduces a steric buttress that restricts rotation about the C4–C(aniline) bond. Although no explicit crystallographic data are publicly available for the target compound, the 5-methyl-2-phenylthiazole core is known to crystallise more readily than 2-phenylthiazole analogs lacking the 5-methyl group, as inferred from the commercial availability of the target compound as a crystalline hydrochloride salt (CAS 58424-77-4) [1]. Enhanced crystallinity directly benefits purification, handling, and formulation for solid-phase synthesis or long-term storage.

conformational restriction solid-state packing rotatable bonds

2-Phenyl Substitution: Enhanced Lipophilicity and π-Stacking

The 2-phenyl substituent in the target compound imparts substantially higher calculated lipophilicity compared to 2-methyl analogs such as 4-(2-methyl-1,3-thiazol-4-yl)aniline (CAS 25021-49-2; C₁₀H₁₀N₂S, MW 190.26) [1]. Using a LogP prediction model (XLogP3), the target compound has a predicted LogP of approximately 4.2, whereas the 2-methyl analog has a predicted LogP of approximately 2.1—a difference of roughly 2 LogP units, or a 100-fold difference in calculated octanol-water partition coefficient [2]. Additionally, the 2-phenyl ring provides an extended π-surface for potential π-stacking interactions with aromatic residues in biological targets or for intermolecular packing in materials applications, a feature absent in 2-alkyl analogs.

lipophilicity LogP prediction π-stacking

High-Value Applications of 4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline


M₃ mAChR Antagonist Lead Optimisation

The 4-aminophenyl-thiazole scaffold is the core intermediate for the GSK M₃ mAChR antagonist programme, where further derivatisation of the aniline nitrogen yields sub-nanomolar M₃ ligands for respiratory and urinary indications [1]. The target compound's 5-methyl and 2-phenyl substituents pre-install the required substitution pattern for lead molecules in the US 7,232,841 patent series, eliminating the need for late-stage thiazole functionalisation. Use of this pre-functionalised building block reduces the synthetic step count by at least 2 steps compared to constructing the thiazole ring de novo from 2-phenylthiazole precursors.

Fragment-Based Discovery with Defined π-Stacking

The 2-phenyl ring provides an extended aromatic surface for π-stacking interactions with protein aromatic residues, a feature absent in 2-alkyl-thiazole analogs. Combined with the 5-methyl group's conformational restriction and the aniline handle for further elaboration, the compound constitutes a privileged fragment scaffold for screening against kinase, GPCR, or bromodomain targets where aromatic clamp interactions are critical [2]. The predicted LogP of ~4.2 positions this fragment favourably for lead-like property space.

Selective N-Functionalisation at Thiazole Nitrogen

DFT calculations indicate that the thiazole nitrogen in 2,5-disubstituted thiazoles retains higher nucleophilic reactivity than in 4-substituted analogs [3]. The target compound's specific 2-phenyl-5-methyl pattern is predicted to fall in the intermediate-to-high reactivity range, enabling selective N-alkylation, N-acylation, or N-arylation in the presence of the competing aniline amino group. This selectivity is valuable for constructing bifunctional ligands where the thiazole nitrogen and the aniline nitrogen must be differentiated synthetically.

Solid-Phase Synthesis and Automated Parallel Libraries

The availability of the compound as a crystalline hydrochloride salt (CAS 58424-77-4) enables precise gravimetric dispensing for solid-phase synthesis workflows, where free-flowing, non-hygroscopic solids are preferred [4]. The high purity (≥95%) and well-defined salt stoichiometry reduce the risk of reaction stoichiometry errors in automated parallel synthesis, directly improving library reproducibility compared to liquid or amorphous analogs.

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